2-Pyrazol-1-ylpyridine-4-carboxamide
Description
Contextualization within Heterocyclic Chemistry Research
Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are fundamental to organic chemistry and drug discovery. Nitrogen-containing heterocycles are particularly prominent, forming the core of numerous natural products, pharmaceuticals, and functional materials. The fusion or linkage of different heterocyclic rings, such as in pyrazolylpyridines, allows for the creation of diverse chemical scaffolds with tailored electronic and steric properties. Research in this area is driven by the quest for novel molecules with enhanced biological activities, improved physicochemical properties, and unique applications in materials science. The synthesis of complex heterocyclic systems often involves multi-step reactions and the development of efficient, green synthetic methodologies is an active area of investigation. bme.hubeilstein-journals.org
Significance of Pyridine (B92270) and Pyrazole (B372694) Moieties in Chemical Science
Both pyridine and pyrazole are aromatic nitrogen-containing heterocycles that play a crucial role in chemical science, particularly in the development of pharmaceuticals and agrochemicals.
Pyridine , a six-membered heterocycle, is a structural component of many important natural products, including some vitamins and alkaloids. Its derivatives are found in a wide array of drugs with diverse therapeutic applications. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which often contributes to the binding of a molecule to its biological target.
Pyrazole is a five-membered heterocycle with two adjacent nitrogen atoms. mdpi.com This moiety is also a key building block in many biologically active compounds. nih.govjocpr.com The pyrazole ring system is known to be metabolically stable and can participate in various non-covalent interactions, making it a valuable component in drug design. nih.govmdpi.com The presence of two nitrogen atoms provides opportunities for substitution and modulation of the molecule's properties. mdpi.com A variety of synthetic methods for creating substituted pyrazoles have been developed over the years. mdpi.com
The combination of these two moieties in a single molecule, as in 2-Pyrazol-1-ylpyridine-4-carboxamide, can lead to compounds with unique three-dimensional shapes and electronic distributions, potentially resulting in novel biological activities. nih.gov
Overview of Pyridine-4-carboxamide Scaffolds in Advanced Research
The pyridine-4-carboxamide scaffold is a prominent structural motif in medicinal chemistry and has been investigated for a range of therapeutic applications. The carboxamide group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.
Recent research has highlighted the potential of pyridine-4-carboxamide derivatives as potent inhibitors of various enzymes and receptors. For example, a series of N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were designed and synthesized as potential succinate (B1194679) dehydrogenase (SDH) inhibitors for use as fungicides. nih.govacs.org Some of these compounds exhibited excellent antifungal activity against several phytopathogenic fungi. nih.gov Molecular docking studies suggested that these compounds could effectively bind to the active site of the SDH enzyme. nih.gov
Furthermore, other studies on related nicotinamide (B372718) derivatives, which share the pyridine carboxamide core, have demonstrated their potential as anticancer agents by targeting pathways like VEGFR-2. mdpi.com These findings underscore the importance of the pyridine-4-carboxamide scaffold as a versatile platform for the development of new bioactive molecules.
Research Landscape of this compound
While extensive research exists on the broader classes of pyrazolylpyridines and pyridine carboxamides, specific and detailed research focused solely on this compound is not widely available in the public domain. However, the existing literature on closely related analogues provides a strong foundation for understanding its potential properties and areas of research interest.
The synthesis of pyrazolylpyridine derivatives is an active area of research, with various methods being developed to create diverse libraries of these compounds. researchgate.net These synthetic efforts are often coupled with biological evaluations to explore their potential as therapeutic agents or agrochemicals. For instance, novel pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to possess antimicrobial and antiproliferative activities. nih.gov
Research on N-(1H-Pyrazol-5-yl)nicotinamide derivatives has also yielded promising results, with some compounds showing significant antifungal activity. nih.gov These studies often involve structure-activity relationship (SAR) investigations to understand how different substituents on the pyrazole and pyridine rings influence biological activity.
Structure
3D Structure
Properties
IUPAC Name |
2-pyrazol-1-ylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-9(14)7-2-4-11-8(6-7)13-5-1-3-12-13/h1-6H,(H2,10,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLBPZALZAMYGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Pyrazol 1 Ylpyridine 4 Carboxamide and Analogous Structures
Strategies for Pyridine (B92270) Core Functionalization
The functionalization of the pyridine ring is a critical aspect of the synthesis of 2-pyrazol-1-ylpyridine-4-carboxamide and its analogs. The electronic nature of the pyridine ring, being electron-deficient, dictates the types of reactions that can be effectively employed. Nucleophilic aromatic substitution (SNAr) is a prominent strategy for introducing substituents onto the pyridine ring, particularly at the 2- and 4-positions. youtube.comstackexchange.com These positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the anionic Meisenheimer intermediate. stackexchange.com
A common approach involves the use of a pyridine precursor bearing a suitable leaving group, such as a halogen, at the 2-position. The reactivity of halopyridines in SNAr reactions often follows the order F > Cl > Br > I, which is attributed to the high electronegativity of fluorine, polarizing the C-F bond and facilitating nucleophilic attack. nih.gov However, other factors such as the nature of the nucleophile and reaction conditions can influence this reactivity order. nih.gov
For the synthesis of the target molecule, a 2-halopyridine-4-carboxamide or a precursor like 2-halopyridine-4-carboxylic acid or its ester can serve as the starting material. The reaction of these precursors with pyrazole (B372694) under appropriate basic conditions leads to the desired 2-pyrazol-1-ylpyridine scaffold.
Pyrazole Ring Introduction and Substituent Control at Position 1
The introduction of the pyrazole ring at the 2-position of the pyridine core is typically achieved through a nucleophilic aromatic substitution reaction. youtube.com In this key step, the pyrazole anion, generated in situ by a suitable base, acts as the nucleophile, displacing a leaving group (commonly a halide) from the 2-position of the pyridine ring. The choice of base is crucial for the deprotonation of pyrazole and can range from alkali metal hydroxides and carbonates to stronger bases like sodium hydride (NaH). nih.gov
The regioselectivity of the pyrazole introduction, specifically the attachment via the N1 position, is generally favored due to the electronic and steric environment of the pyrazole ring. The reaction of an unsubstituted pyrazole with an electrophilic pyridine derivative typically results in the formation of the 1-substituted pyrazole isomer.
Furthermore, the synthesis of various pyrazole derivatives themselves is well-established. The Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative, is a classic and versatile method. nih.gov This allows for the preparation of a wide array of substituted pyrazoles that can subsequently be coupled with the pyridine core, enabling fine-tuning of the properties of the final molecule.
Carboxamide Group Derivatization at Position 4
The formation of the carboxamide group at the 4-position of the pyridine ring is a crucial final step in the synthesis of this compound. This transformation is most commonly achieved through the amidation of the corresponding carboxylic acid, 2-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid.
Several methods are available for this amide bond formation. A widely used approach involves the activation of the carboxylic acid to a more reactive species, such as an acid chloride or an active ester. The reaction of picolinic acid (pyridine-2-carboxylic acid) with thionyl chloride is a known method to generate the corresponding acid chloride in situ, which can then react with an amine to form the amide. researchgate.netnih.gov
Alternatively, various coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid with an amine, avoiding the need for the isolation of the highly reactive acid chloride. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. More recent developments have introduced a variety of phosphonium- and uranium-based coupling reagents.
Another strategy involves the aminolysis of an ester derivative of the carboxylic acid. For instance, a methyl or ethyl ester of 2-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid can be treated with ammonia (B1221849) or an appropriate amine source to yield the desired carboxamide. This method can be particularly useful in industrial settings.
Precursor Synthesis Routes for 2-(1H-Pyrazol-1-yl)pyridine-4-carboxylic Acid
An alternative approach starts from commercially available and relatively inexpensive starting materials. For instance, citrazinic acid can be converted to 2,6-dichloropyridine-4-carboxylic acid, which can then undergo a selective mono-substitution with pyrazole to yield 2-chloro-6-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid. Subsequent dehalogenation of this intermediate would provide the desired 2-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid.
The following table summarizes a representative synthesis of a related precursor, highlighting the reaction conditions and yields.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2,6-dichloroisonicotinic acid | 1H-Pyrazole, K2CO3, DMF, 120 °C | 2-Chloro-6-(1H-pyrazol-1-yl)isonicotinic acid | Not specified | nih.gov |
Advanced Structural Elucidation and Characterization
Spectroscopic Analysis Techniques
Spectroscopy offers a powerful, non-destructive lens to probe the molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) are indispensable for confirming the compound's identity and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. researchgate.net For 2-Pyrazol-1-ylpyridine-4-carboxamide, both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework. researchgate.netresearchgate.netnih.gov Spectra are typically recorded in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). researchgate.netnih.gov
The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. This includes three signals for the protons on the pyrazole (B372694) ring, three for the pyridine (B92270) ring, and a characteristic broad signal for the two protons of the carboxamide (-CONH₂) group. nih.govbme.huresearchgate.net The chemical shifts and coupling patterns of the pyridine and pyrazole protons are crucial for confirming the 1,2-substitution pattern.
The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments. Nine distinct signals are anticipated. A key indicator is the resonance for the carbonyl carbon of the amide group, which typically appears in the downfield region of the spectrum (δ = 160–165 ppm). nih.govbme.hu
Table 1: Predicted NMR Spectroscopic Data for this compound in DMSO-d₆ This table presents estimated chemical shifts (δ) based on data for structurally related pyrazole and pyridine carboxamide compounds.
| Analysis Type | Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | Pyridine-H | 7.5 - 8.8 | Three distinct signals with characteristic coupling constants. |
| Pyrazole-H | 6.5 - 8.5 | Three distinct signals. | |
| Amide (-CONH₂) | 7.5 - 8.2 (broad) | A broad singlet, exchangeable with D₂O. nih.gov | |
| ¹³C NMR | Pyridine-C | 110 - 155 | Five signals for the pyridine ring carbons. |
| Pyrazole-C | 108 - 145 | Three signals for the pyrazole ring carbons. nih.gov | |
| Amide Carbonyl (C=O) | 160 - 165 | Characteristic downfield signal for the amide carbonyl. bme.hu |
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a functional group "fingerprint." The analysis of this compound reveals key absorption bands that confirm the presence of its constituent parts. nih.gov
The IR spectrum prominently features stretching vibrations from the amide group. bme.hu A strong band corresponding to the C=O stretch (Amide I band) is expected around 1660-1680 cm⁻¹. bme.hu In the higher frequency region, N-H stretching vibrations of the primary amide typically appear as one or two sharp bands between 3200 and 3450 cm⁻¹. nih.gov Vibrations corresponding to the C=N and C=C bonds within the pyrazole and pyridine aromatic rings are found in the 1500-1610 cm⁻¹ region. bme.hu
Table 2: Characteristic Infrared (IR) Absorption Bands for this compound Data is based on characteristic frequencies for related pyrazole-carboxamide structures.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
| N-H Stretching | Primary Amide (-NH₂) | 3200 - 3450 | nih.gov |
| C=O Stretching (Amide I) | Carboxamide (-CONH₂) | 1660 - 1680 | bme.hu |
| C=N and C=C Stretching | Pyrazole & Pyridine Rings | 1500 - 1610 | bme.hu |
Mass spectrometry is employed to determine the molecular weight of the compound and confirm its elemental composition. The molecular formula for this compound is C₉H₈N₄O, corresponding to a monoisotopic mass of approximately 188.07 Da.
High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement, which serves as definitive proof of the molecular formula. researchgate.netnih.govnih.gov The mass spectrum would show a prominent peak for the molecular ion, typically as a protonated adduct [M+H]⁺ with an m/z (mass-to-charge ratio) of approximately 189.08. uni.lu Other adducts, such as with sodium [M+Na]⁺, may also be observed. uni.lu
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data Predicted m/z values for common adducts based on the molecular formula C₉H₈N₄O.
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₉H₉N₄O]⁺ | 189.0771 |
| [M+Na]⁺ | [C₉H₈N₄ONa]⁺ | 211.0590 |
| [M+K]⁺ | [C₉H₈N₄OK]⁺ | 227.0329 |
Single Crystal X-ray Diffraction (SCXRD) Studies
An SCXRD analysis of a suitable single crystal of this compound would yield its unit cell parameters (a, b, c, α, β, γ) and space group, which define the crystal system. researchgate.netresearchgate.net The study would reveal the relative orientation of the pyrazole and pyridine rings, defined by the torsion angle between them.
Furthermore, pyrazole-containing compounds can exhibit polymorphism, where the same molecule crystallizes into different solid-state forms. researchgate.net These polymorphs can have distinct physical properties. SCXRD is the definitive method for identifying and characterizing different polymorphic forms, each of which would have a unique crystal structure. researchgate.net
Table 4: Representative Crystallographic Data Obtainable from SCXRD This table illustrates the type of data generated from an SCXRD experiment, using values from a related pyrazoline compound for exemplary purposes. researchgate.net
| Parameter | Example Data | Information Provided |
| Crystal System | Monoclinic | The basic symmetry of the crystal lattice. |
| Space Group | I2/a | The specific symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 25.440 Å, b = 5.124 Å, c = 26.261 Å, β = 105.75° | The size and shape of the repeating unit. |
| Volume (V) | 3294.9 ų | The volume of the unit cell. |
| Molecules per Unit Cell (Z) | 8 | The number of molecules in the repeating unit. |
Beyond the individual molecule, SCXRD elucidates how molecules interact and pack together to form the crystal lattice. For this compound, hydrogen bonding is expected to be a dominant intermolecular force. researchgate.net
Coordination Geometry Analysis in Metal Complexes
The coordination of this compound to metal centers is a key area of research, as the resulting geometry of the complex dictates its physical and chemical properties. The ligand typically acts as a bidentate or tridentate chelating agent, utilizing the nitrogen atoms of the pyridine and pyrazole rings, and potentially the oxygen atom of the carboxamide group, to bind to a metal ion.
The coordination geometry around the central metal ion in these complexes can vary significantly depending on the nature of the metal, its oxidation state, the presence of other ligands, and the crystallization conditions. Common geometries observed for related pyrazole-pyridine ligands include distorted octahedral, square planar, and tetrahedral arrangements. researchgate.netjocpr.com For instance, in copper(II) complexes with similar 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamide ligands, a strongly distorted square pyramidal environment has been observed. researchgate.net The coordination sphere in such cases involves the pyrazoline and pyridine nitrogen atoms, the thiocarbamoyl sulfur atom, and two chloride anions. researchgate.net
Detailed analysis of bond lengths and angles within the coordination sphere is crucial for a comprehensive understanding of the metal-ligand interactions. While specific crystallographic data for metal complexes of this compound are not extensively reported, data from closely related structures provide valuable insights. For example, in a zinc(II) complex with bis[5-methyl-1-(2′-pyridyl)pyrazol-3-carboxamide], the coordination geometry is a distorted trigonal bipyramidal. researchgate.net
Table 1: Representative Coordination Geometries of Metal Complexes with Related Pyrazole-Pyridine Carboxamide Ligands
| Metal Ion | Ligand | Coordination Geometry | Key Bond Lengths (Å) & Angles (°) | Reference |
| Zn(II) | bis[5-methyl-1-(2′-pyridyl)pyrazol-3- carboxamide] | Distorted Trigonal Bipyramidal | Zn-N(pyrazolyl), Zn-N(pyridyl), Zn-O(amide) | researchgate.net |
| Cu(II) | 3-(pyridine-2-yl)-4,5-dihydro-1H- pyrazole-1-thiocarboxamides | Distorted Square Pyramidal | Cu-N(pyrazoline), Cu-N(pyridine), Cu-S(thiocarbamoyl) | researchgate.net |
Note: This table is illustrative and based on related structures due to the limited availability of specific data for this compound complexes.
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids. It provides information about the phase purity, crystal structure, and crystallinity of a bulk sample of this compound or its metal complexes. The diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase.
Investigation of Magnetic Properties in Metal Complexes
Spin-Crossover (SCO) Phenomena in Iron(II) Complexes
Iron(II) complexes with ligands such as 2,6-bis(pyrazol-1-yl)pyridine-4-carboxamide can exist in two different electronic spin states: a low-spin (LS, S=0) state and a high-spin (HS, S=2) state. The transition between these states, known as spin-crossover, can be triggered by external stimuli like temperature, pressure, or light. This switching of spin states is accompanied by changes in magnetic and optical properties, making these compounds promising for applications in molecular switches and data storage devices.
Thermal Spin Transitions and Hysteresis Behavior
The iron(II) complexes of the amide-functionalized ligand 2,6-bis(pyrazol-1-yl)pyridine-4-carboxamide, specifically Fe(bppCONH₂)₂₂ and Fe(bppCONH₂)₂₂, exhibit exceptionally high-temperature spin crossover. rsc.org These thermal transitions are characterized by a change from the LS state at lower temperatures to the HS state at elevated temperatures.
A key feature of these transitions is the presence of a thermal hysteresis loop, a signature of bistability where the transition temperature upon heating (T↑) is different from that upon cooling (T↓). For the Fe(bppCONH₂)₂₂ complex, the spin-crossover is observed with a T↑ of 481 K and a T↓ of 461 K, resulting in a significant hysteresis of 20 K. rsc.org The perchlorate (B79767) counterpart, Fe(bppCONH₂)₂₂, also displays this behavior with a T↑ at 459 K and a T↓ at 445 K, corresponding to a 14 K hysteresis. rsc.org This hysteretic behavior is a critical property for the development of memory devices.
| Compound | T↑ (K) | T↓ (K) | Hysteresis (ΔT) (K) |
| Fe(bppCONH₂)₂₂ | 481 | 461 | 20 |
| Fe(bppCONH₂)₂₂ | 459 | 445 | 14 |
Factors Influencing SCO Transition Temperatures
The remarkably high transition temperatures observed in these amide-functionalized complexes are a subject of considerable interest. Research suggests that intermolecular interactions play a crucial role in stabilizing the low-spin state and, consequently, influencing the SCO temperature. For the Fe(bppCONH₂)₂₂ salt, analysis of its crystal structure at different temperatures indicates the formation of one-dimensional hydrogen-bonded cationic chains. rsc.org This hydrogen bonding network is believed to be a key factor in the stabilization of the low-spin state, thus requiring higher thermal energy to induce the transition to the high-spin state.
The nature of the counter-anion (BF₄⁻ vs. ClO₄⁻) also subtly influences the transition temperatures, as evidenced by the different T↑ and T↓ values for the two salts. rsc.org This highlights the sensitivity of the SCO properties to even minor changes in the crystal lattice environment.
Reversibility and Cooperativity of Spin Transitions
The spin transitions in these amide-functionalized iron(II) complexes are reversible, allowing for the switching between spin states multiple times. The presence of a hysteresis loop itself is an indication of a cooperative interaction between the metal centers within the crystal lattice. It is speculated that the hysteresis in these systems may be attributed to differences in the intermolecular hydrogen bonding in the low-spin and high-spin states. rsc.org The structural reorganization that accompanies the spin transition, propagated through these cooperative interactions, leads to the observed bistability.
SQUID Magnetometry for Magnetic Susceptibility Measurements
Superconducting Quantum Interference Device (SQUID) magnetometry is a highly sensitive technique used to measure the magnetic susceptibility of materials as a function of temperature. This method is instrumental in characterizing spin-crossover compounds. For the Fe(bppCONH₂)₂₂ and Fe(bppCONH₂)₂₂ complexes, SQUID magnetometry was employed to confirm their spin-crossover behavior. rsc.org The measurements typically involve cooling the sample to a low temperature (e.g., 10 K) and then recording the magnetic moment as the temperature is slowly increased, followed by a cooling cycle. The resulting plot of χT versus T (where χ is the magnetic susceptibility and T is the temperature) provides clear evidence of the spin transition, with a low χT value in the LS state and a high value in the HS state.
Differential Scanning Calorimetry (DSC) for Thermomagnetic Analysis
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. In the context of spin-crossover materials, DSC is a powerful tool for the thermomagnetic analysis of phase transitions. The spin transition is an endothermic process upon heating and an exothermic process upon cooling, which can be detected by DSC as peaks in the heat flow.
For the Fe(bppCONH₂)₂₂ and Fe(bppCONH₂)₂₂ complexes, DSC measurements were crucial in precisely determining the transition temperatures (T↑ and T↓) and the enthalpy and entropy changes associated with the spin crossover. rsc.org The DSC thermograms for Fe(bppCONH₂)₂₂ showed a clear endothermic peak at 481 K on heating and an exothermic peak at 461 K on cooling, confirming the hysteretic nature of the SCO. rsc.org Similarly, the perchlorate salt exhibited its transition at 459 K (heating) and 445 K (cooling). rsc.org
| Compound | DSC Transition (Heating) | DSC Transition (Cooling) |
| Fe(bppCONH₂)₂₂ | 481 K | 461 K |
| Fe(bppCONH₂)₂₂ | 459 K | 445 K |
Correlating Crystal Structure with Magnetic Response
Single-crystal X-ray diffraction at variable temperatures is an indispensable technique for establishing a direct correlation between the structural changes at the molecular level and the observed magnetic properties. For the Fe(bppCONH₂)₂₂ complex, crystal structures were determined in both the low-spin and high-spin states at 101 K, 290 K, and 500 K. rsc.org
Role of Intermolecular Hydrogen Bonding in Magnetic Ordering
Research on metal complexes incorporating pyrazole-pyridine type ligands has demonstrated the profound impact of hydrogen bonding on their crystal engineering and, consequently, their magnetic properties. The presence of hydrogen bond donors (such as N-H groups on the pyrazole (B372694) ring) and acceptors (like the nitrogen atom of the pyridine (B92270) ring or other functional groups) facilitates the formation of extended one-, two-, or three-dimensional supramolecular networks.
For instance, in a study of nickel(II) and cobalt(II/III) complexes with ligands derived from 2-pyridyl oximes and 3,5-pyrazole dicarboxylic acid, strong intermolecular hydrogen bonding interactions were observed to hold neighboring metal complex units together, forming a three-dimensional supramolecular framework. nih.gov In one such nickel complex, these hydrogen bonds are instrumental in creating a pseudo-polymeric structure, which facilitates weak ferromagnetic exchange interactions between the Ni(II) ions, with a measured magnetic coupling constant (J) of +1.79(4) cm⁻¹. nih.govnih.gov
Similarly, in coordination complexes constructed from pyrazole-acetamide ligands, various hydrogen bonding interactions lead to the formation of 1D and 2D supramolecular architectures. nih.gov The specific nature of these hydrogen-bonded networks, including the distances and pathways between interacting metal centers, is a key determinant of the resulting magnetic behavior.
In a series of manganese(II) complexes with 3-(2-pyridyl)pyrazole and different carboxylate ligands, strong intramolecular hydrogen bonding was found to adjust the coordination modes of the carboxylate ligands. researchgate.net This, in turn, influences the intermolecular packing and the resulting magnetic interactions between the metal centers. researchgate.net
The table below summarizes findings from related metal complexes where hydrogen bonding influences magnetic properties.
| Complex | Metal Ion | Hydrogen Bonding Interaction | Effect on Magnetic Properties | Reference |
| [Ni₄(INA)₂(pyaox)₂(pyaoxH)₂(DMF)₂] | Ni(II) | Strong intermolecular hydrogen bonding forming a 3D supramolecular framework | Ferromagnetic exchange (J = +1.79(4) cm⁻¹) | nih.govnih.gov |
| {[Ni₂(3-PCA)₂(DMAP)₄(H₂O)₂]·2H₂O}₂ | Ni(II) | van der Waals forces and likely hydrogen bonding involving water molecules | Antiferromagnetic interactions | researchgate.net |
| [Cu₂(3-PCA)₂(4-PP)₂·2H₂O]n | Cu(II) | Hydrogen bonding contributes to a 2D-layered structure | Antiferromagnetic interactions | researchgate.net |
| [Cu₂(4-PCA)₂(2,2′-bpy)₂·2H₂O]n | Cu(II) | Hydrogen bonding contributes to a 2D-layered structure | Antiferromagnetic interactions | researchgate.net |
These examples underscore the critical role of hydrogen bonding in the design of molecular magnetic materials based on pyrazole-pyridine and related ligands. The ability to control the dimensionality and specific architecture of the supramolecular network through the strategic placement of hydrogen bond donors and acceptors on the ligand framework is a powerful tool for tuning the magnetic properties of the resulting metal complexes. While data on "2-Pyrazol-1-ylpyridine-4-carboxamide" is absent, the principles derived from these related systems provide a strong foundation for predicting and understanding its potential magnetic behavior.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For a molecule like 2-Pyrazol-1-ylpyridine-4-carboxamide, DFT calculations are invaluable for exploring its electronic structure, predicting its spectroscopic signatures, and analyzing its conformational landscape.
Electronic Structure Analysis of the Ligand and its Complexes
DFT calculations can elucidate the electronic structure of this compound, both as an independent ligand and when coordinated to a metal center. This analysis typically involves the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in understanding the molecule's reactivity, electronic transitions, and ability to act as a ligand.
For the free ligand, the HOMO is generally expected to be localized over the electron-rich pyrazole (B372694) and pyridine (B92270) rings, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would be distributed across the aromatic systems, highlighting regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. acs.org
When this compound acts as a ligand in a metal complex, the electronic structure is significantly altered. The coordination to a metal center typically leads to a stabilization of the ligand's orbitals and a change in the HOMO-LUMO gap of the resulting complex. Analysis of the molecular orbitals of the complex can reveal the nature of the metal-ligand bonding, including the extent of σ-donation from the ligand to the metal and any π-backbonding from the metal to the ligand.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and a Generic Metal Complex [M(L)2]Cl2 (calculated using DFT)
| Species | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| This compound (Ligand) | -6.25 | -1.80 | 4.45 |
| [M(Ligand)2]Cl2 Complex | -7.10 | -3.50 | 3.60 |
Note: This data is illustrative and not from a published study on this specific molecule.
Prediction of Spectroscopic Parameters
DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the experimental characterization of this compound.
Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations can predict the vibrational modes of the molecule. By comparing the calculated vibrational spectrum with experimental infrared (IR) and Raman spectra, one can confirm the molecular structure and assign specific bands to the stretching and bending of particular bonds (e.g., C=O, N-H, C-N). For instance, studies on related pyrazole-carboxamide derivatives have used DFT to assign characteristic vibrational frequencies. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net These theoretical shifts, when compared to experimental data, can help in the assignment of signals to specific nuclei within the molecule, confirming its connectivity and structure in solution.
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions of the molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. researchgate.net This can help in understanding the nature of the electronic excitations, such as n→π* or π→π* transitions within the aromatic rings.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value (Illustrative) |
| IR | C=O stretch | ~1680 cm⁻¹ |
| IR | N-H stretch (amide) | ~3400 cm⁻¹ (asymmetric), ~3300 cm⁻¹ (symmetric) |
| ¹H NMR | Pyridine-H (ortho to N) | ~8.6 ppm |
| ¹H NMR | Pyrazole-H | ~7.8 - 8.2 ppm |
| ¹³C NMR | C=O (amide) | ~165 ppm |
| UV-Vis (TD-DFT) | λmax (π→π*) | ~280 nm |
Note: This data is illustrative and based on typical values for similar compounds, not from a published study on this specific molecule.
Conformational Analysis and Tautomerism Studies
The flexibility of the this compound molecule arises from the rotation around the single bond connecting the pyrazole and pyridine rings, as well as the orientation of the carboxamide group. DFT calculations can be used to perform a conformational analysis by calculating the energies of different rotational isomers (conformers). This helps to identify the most stable conformation in the gas phase.
Furthermore, pyrazole-containing compounds can exhibit tautomerism. researchgate.netmdpi.comresearchgate.net While the 1-yl substitution in this compound fixes the position of the pyridine ring on the pyrazole nitrogen, other tautomeric forms involving the carboxamide group could potentially exist, although they are likely to be energetically unfavorable. DFT calculations can quantify the relative energies of these tautomers, predicting the most predominant form. Studies on related pyrazolones have extensively used DFT for this purpose. mdpi.comresearchgate.net
Molecular Dynamics (MD) Simulations for Structural Flexibility
While DFT calculations provide information on static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and structural flexibility of this compound over time. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated by solving Newton's equations of motion.
MD simulations are particularly useful for:
Exploring Conformational Space: MD can reveal the different conformations the molecule can adopt in solution and the transitions between them. This is important for understanding how the molecule might interact with other molecules, such as in a biological system or during self-assembly.
Solvation Effects: By including explicit solvent molecules in the simulation, one can study how the solvent influences the structure and dynamics of this compound.
Flexibility of Complexes: For metal complexes of this ligand, MD simulations can show how the ligand framework flexes and adapts around the metal center. This has been demonstrated in studies of various pyrazole-containing complexes. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties. While no specific QSPR models for this compound have been reported, the methodology could be applied to a series of related pyrazolyl-pyridine carboxamides to predict properties such as solubility, lipophilicity, or electronic properties.
The development of a QSPR model typically involves:
Dataset Generation: A set of molecules with known experimental properties is compiled.
Descriptor Calculation: A large number of numerical descriptors representing the chemical structure (e.g., topological, geometric, electronic descriptors) are calculated for each molecule.
Model Building: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that relates the descriptors to the property of interest. nih.gov
Model Validation: The predictive power of the model is assessed using various statistical metrics.
For a series of compounds including this compound, a QSPR model could potentially predict properties relevant to materials science or medicinal chemistry applications, guiding the design of new derivatives with desired characteristics. QSAR (Quantitative Structure-Activity Relationship), a related technique, has been applied to various pyrazole derivatives to predict their biological activities. nih.govnih.gov
Derivatization and Structure Property Relationships
Modulation of the Pyridine (B92270) Ring's 4-Position
The 4-position of the pyridine ring is a prime target for functionalization as it allows for the introduction of a wide array of substituents without imposing direct steric hindrance on the N,N-bidentate coordination pocket formed by the pyridine and pyrazole (B372694) nitrogen atoms. nih.gov This strategic position enables significant modification of the electronic properties of the ligand and the attachment of larger functional units to influence intermolecular interactions or introduce secondary functionalities.
A key synthetic route to access derivatives at this position often starts from a precursor like 4-hydroxy-2,6-dibromopyridine. nih.gov This allows for the introduction of an oxygen-containing substituent, a functionality not commonly seen in this ligand family. For instance, the synthesis of 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine has been achieved, providing a ligand that can participate in strong hydrogen-bonding interactions through the hydroxyl group. nih.gov
Further modifications include the introduction of sulfur-containing groups. Ligands such as 4-alkylsulfanyl-2,6-di{pyrazol-1-yl}pyridine have been synthesized to study the influence of substituent conformation on the properties of their iron(II) complexes. mdpi.com It was found that the conformational flexibility of the alkylsulfanyl group can significantly impact the spin-crossover (SCO) equilibrium in solution. mdpi.com
More complex functional units can also be appended. Researchers have successfully introduced bithiophene and hexyl-bithiophene moieties at the 4-position via an ethynyl (B1212043) spacer. researchgate.netscispace.com This strategy aims to create planar, conjugated ligand systems that can be incorporated into conductive spin-crossover materials, bridging the gap between molecular magnetism and molecular electronics. researchgate.netscispace.com
Pyrazole Ring Substitution Effects on Molecular Properties
Substitution on the pyrazole ring provides direct control over the steric and electronic environment of the metal center in coordination complexes. researchgate.net Modifications at the 3- and 5-positions of the pyrazole ring are particularly common and influential.
Introducing methyl groups onto the pyrazole moieties has been shown to decrease the ligand field strength. rsc.org This electronic (electron-donating) and steric effect can lower the spin-crossover transition temperature (T₁/₂) in iron(II) complexes or even stabilize the high-spin state across all temperatures. rsc.org For example, studies on 2,6-bis(pyrazolyl)pyridine (bpp) derivatives with both ester (electron-withdrawing) and methyl (electron-donating) groups on the pyrazole rings found that the significant steric influence of the substituents was sufficient to trap the iron(II) center in the high-spin state, preventing a thermally induced spin transition. researchgate.netuni.lu
Systematic Variations of the Carboxamide Group
The carboxamide group (-CONH₂) at the pyridine 4-position is a critical functional handle, primarily due to its capacity to form robust hydrogen bonds. The two N-H protons act as hydrogen-bond donors, while the carbonyl oxygen is an effective acceptor. This functionality can be systematically varied to control intermolecular interactions, which is a cornerstone of crystal engineering.
The most common synthetic strategy to create variations involves the hydrolysis of the primary amide to the corresponding 2-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid. This carboxylic acid can then be converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂). rsc.orgresearchgate.net The resulting acyl chloride can be condensed with a wide range of primary (RNH₂) or secondary (R₁R₂NH) amines to yield N-substituted and N,N-disubstituted carboxamides, respectively. nih.gov
This derivatization allows for precise tuning of the molecule's hydrogen-bonding potential:
N-mono-substitution (-CONHR): Replacing one proton with an alkyl or aryl group removes one hydrogen-bond donor site while introducing new steric or functional characteristics (e.g., hydrophobicity, aromatic stacking).
N,N-di-substitution (-CONR₁R₂): This modification completely removes the amide's hydrogen-bond donor capabilities, forcing the molecule to assemble in the solid state via weaker interactions, such as C-H···O or C-H···N bonds, or through interactions of the R-groups themselves. mdpi.com
This systematic variation is crucial for designing specific supramolecular architectures. The predictable nature of amide-based hydrogen bonding, such as the formation of dimers or chains, can be exploited or intentionally disrupted to influence crystal packing and, consequently, the bulk properties of the material. scispace.comnih.gov
Impact of Substituents on Coordination Behavior and Magnetic Properties
Substituents on both the pyridine and pyrazole rings have a profound impact on the coordination behavior and resulting magnetic properties of metal complexes, particularly the spin-crossover (SCO) phenomenon observed in many iron(II) compounds. nih.gov The SCO effect involves a transition between a low-spin (LS) and a high-spin (HS) state, which can be triggered by temperature, pressure, or light. chemistryviews.org The characteristics of this transition are highly sensitive to the ligand field strength.
Electronic Effects: Electron-withdrawing groups, such as esters on the pyrazole ring or electron-deficient aromatic systems, generally weaken the ligand field around the metal ion. researchgate.netchemistryviews.org This weakening favors the HS state, meaning a lower temperature is required to induce the transition to the LS state, or the complex may remain HS entirely. Conversely, electron-donating groups tend to strengthen the ligand field, stabilizing the LS state and increasing the transition temperature (T₁/₂). rsc.org
Steric Effects: Bulky substituents on the pyrazole rings, particularly at the 3- or 5-positions, can create steric crowding around the metal ion. researchgate.net This crowding can physically prevent the contraction of metal-ligand bonds required to achieve the LS state, effectively locking the complex in the HS configuration. researchgate.netuni.lu
Intermolecular Effects: Substituents capable of hydrogen bonding or other strong intermolecular interactions, such as the 4-hydroxy group on the pyridine ring or the carboxamide moiety, can significantly influence the cooperativity of the spin transition. nih.gov Strong intermolecular networks can lead to more abrupt spin transitions with thermal hysteresis, a key feature for memory applications.
The table below summarizes findings from various pyridyl-pyrazole ligand systems, illustrating how different substitution patterns tune the magnetic properties of their iron(II) complexes.
| Ligand Family | Substituent(s) | Effect on Iron(II) Complex | Magnetic Property/Observation | Reference |
|---|---|---|---|---|
| 2,6-bis(pyrazol-1-yl)pyridine (bpp) | Methyl groups on pyrazole 3,5-positions | Decreases ligand field strength | Stabilizes the High-Spin (HS) state | rsc.org |
| bpp | Ester and methyl groups on pyrazole | Steric hindrance | Trapped in HS state, no thermal SCO observed | researchgate.netuni.lu |
| bpp | 4-Hydroxy on pyridine ring | Introduces H-bonding, affects packing | Mixed HS/LS state population observed at 150 K for perchlorate (B79767) salt | nih.gov |
| bpp | 4-Alkylsulfanyl on pyridine ring | Substituent conformation alters electronics | SCO equilibrium temperature (T₁/₂) is dependent on the alkyl group | mdpi.com |
| bpp | 4-Bithiophene-ethynyl on pyridine ring | Creates extended π-system | Gradual SCO with T₁/₂ = 254 K | researchgate.netscispace.com |
| 2,6-bis(pyrazol-3-yl)pyridine | Electron-withdrawing phenyl groups | Stabilizes the High-Spin (HS) state | Complex remains in HS state in solid form | chemistryviews.org |
Design Strategies for Tunable Molecular Functionality
The derivatization of the 2-pyrazol-1-ylpyridine-4-carboxamide scaffold is not arbitrary but follows rational design strategies aimed at achieving specific molecular functions. These strategies leverage the structure-property relationships discussed in previous sections.
A primary goal is the tuning of spin-crossover (SCO) properties . By carefully selecting substituents, chemists can control the ligand field strength and intermolecular interactions to precisely engineer the transition temperature (T₁/₂), hysteresis width, and completeness of the spin transition. rsc.org For example, introducing functionality at the pyridine 4-position is a favored strategy because it modifies the ligand's electronic nature and intermolecular connectivity with minimal steric interference at the metal's coordination sphere. nih.gov
Another key strategy is the development of multifunctional molecular materials . This involves integrating a second property, such as electrical conductivity or luminescence, with the magnetic switching of SCO. The attachment of conjugated groups like bithiophene to the pyridine ring is a direct implementation of this strategy, aiming for materials where spin state can modulate conductivity. researchgate.netscispace.com
Crystal engineering represents a third major design approach. The carboxamide group, along with other introduced functionalities like hydroxyl or carboxylate groups, provides predictable hydrogen-bonding motifs. By systematically modifying these groups, it is possible to control the self-assembly of molecules in the solid state. This allows for the construction of specific supramolecular architectures, from simple dimers to complex 1D, 2D, or 3D coordination polymers, where the dimensionality and topology can have a dramatic effect on the cooperative nature of the material's properties. These tailored design strategies transform simple molecules into sophisticated components for molecular switches, sensors, and memory devices. nih.gov
Advanced Research Applications Non Clinical
Development of Multifunctional Materials
The unique electronic and structural characteristics of 2-Pyrazol-1-ylpyridine-4-carboxamide make it a prime candidate for the development of multifunctional materials, where distinct physical properties can be controlled by external stimuli.
The 2-pyrazol-1-ylpyridine scaffold is a well-established ligand framework for inducing spin-crossover (SCO) behavior, particularly in iron(II) complexes. nih.govacs.org SCO is a phenomenon where the spin state of a metal center, typically iron(II), can be switched between a low-spin (LS) state and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. This transition is accompanied by changes in magnetic, optical, and structural properties.
In complexes based on the 2-pyrazolyl-pyridine framework, the specific nature of substituents on the ligand plays a critical role in tuning the characteristics of the spin transition, such as its abruptness, transition temperature (T½), and thermal hysteresis (the difference in transition temperatures upon cooling and heating). Research on analogous systems, such as [Fe(R-ptp)2] where ptp is 2-(1H-pyrazol-1-yl)-6-(1H-tetrazol-5-yl)pyridine, has demonstrated that modifying the substituent at the 4-position of the pyridine (B92270) ring directly influences the SCO behavior. nih.gov
For this compound, the carboxamide group (-CONH₂) at the 4-position is expected to exert a significant influence. Its electron-withdrawing nature can modify the ligand field strength around the metal center, thereby affecting the energy difference between the LS and HS states. Furthermore, the carboxamide group is a potent hydrogen-bond donor and acceptor. In the solid state, these directed hydrogen bonds can link individual complex molecules into a highly cooperative network. This cooperativity is crucial for achieving abrupt spin transitions with wide thermal hysteresis, a key requirement for memory applications. nih.gov
The ability to exist in two stable, switchable electronic states (low-spin and high-spin) makes SCO compounds like those potentially formed with this compound highly attractive for applications in molecular-scale devices. nih.gov These materials could form the basis of molecular switches, data storage media, or sensors. The change in magnetic moment between the LS (diamagnetic) and HS (paramagnetic) states can be read as a "0" or "1" in a memory bit, while the associated color change (thermochromism) could be used for display technologies.
A critical step toward realizing such devices is the processing of these molecular materials into usable forms, such as thin films. rsc.org The functional carboxamide group of this compound could facilitate the assembly of its metal complexes onto surfaces through techniques like sequential assembly, potentially allowing for the fabrication of nanometric films with well-defined structures. rsc.org The integration of such films into electronic or spintronic circuits represents a promising avenue for the creation of next-generation switchable molecular devices. moleculardevices.com
Ligand Scaffolds in Catalysis and Sensing (Hypothetical Exploration)
While specific catalytic applications of this compound are not yet widely reported, its structure suggests significant potential in these areas. Pyrazole- and pyridine-containing ligands are ubiquitous in coordination chemistry and homogeneous catalysis. researchgate.netmdpi.com
Hypothetically, this compound can act as a robust N,N-bidentate ligand, coordinating to a transition metal to create a catalytically active center. The carboxamide group could play several roles. It might act as a non-coordinating "ligand tag" that modulates the electronic properties of the metal center, thereby tuning its reactivity. Alternatively, the -NH₂ and C=O moieties of the carboxamide could participate directly in a catalytic cycle. For instance, they could act as a hydrogen-bond donor/acceptor site to bind and orient a substrate, or they could function as an internal base or proton relay, similar to mechanisms proposed for other protic pyrazole (B372694) complexes. mdpi.com
In the realm of chemical sensing, a metal complex of this compound could be designed to detect specific analytes. The binding of a target molecule or ion to the metal center could perturb the electronic structure of the complex, leading to a measurable change in its photophysical (e.g., fluorescence or color) or electrochemical properties. The carboxamide group could enhance selectivity by forming specific hydrogen bonds with the analyte, allowing the sensor to distinguish between closely related molecules.
Fundamental Insights into Coordination Polymer Formation
Coordination polymers are materials constructed by linking metal ions with organic ligands to form extended one-, two-, or three-dimensional networks. preprints.org The properties of these materials are dictated by the choice of the metal, the ligand, and the resulting network topology.
This compound is an exemplary building block for coordination polymers. The primary structural motif involves the pyrazolyl-pyridine unit chelating to a metal ion, forming a fundamental node-linker connection. The true potential of this ligand, however, lies in the secondary bonding capabilities of the carboxamide group. This functional group can form strong and directional N-H···O or N-H···N hydrogen bonds. mdpi.com
This dual functionality allows for a hierarchical approach to crystal engineering. First, metal-ligand coordination bonds can form primary structures, such as 1D chains. Subsequently, these chains can be cross-linked by the intermolecular hydrogen bonds involving the carboxamide groups, leading to the formation of robust 2D sheets or 3D supramolecular networks. preprints.orgmdpi.com Studying the assembly of these polymers provides fundamental insights into the interplay between strong covalent coordination bonds and weaker, directional non-covalent interactions in dictating crystal packing and material properties.
Future Research Directions
Exploration of Novel Synthetic Pathways
While established methods for synthesizing pyrazole (B372694) and pyridine (B92270) derivatives exist, future research should focus on developing more efficient, sustainable, and diverse synthetic routes to 2-Pyrazol-1-ylpyridine-4-carboxamide and its analogues. mdpi.com Classical cyclocondensation reactions and [3+2] cycloadditions are foundational, but innovation is required to access novel chemical space. mdpi.com
Future efforts could concentrate on:
Microwave-Assisted Organic Synthesis (MAOS): Many conventional syntheses of pyrazolopyridines involve refluxing in solvents like acetic acid. nih.gov Future work should systematically explore microwave irradiation to dramatically reduce reaction times and potentially improve yields, a technique shown to be effective for related structures. nih.gov
Green Chemistry Approaches: The use of water or other environmentally benign solvents should be investigated as an alternative to traditional organic solvents. nih.gov This aligns with the broader push towards sustainable chemical manufacturing. nih.gov
Flow Chemistry: Continuous flow reactors could offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher purity, better scalability, and safer handling of reactive intermediates compared to batch processing.
Catalytic C-H Activation: A forward-looking approach would involve the direct C-H functionalization of simpler pyrazole and pyridine precursors. This would be a more atom-economical strategy, avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps.
Combinatorial Synthesis: Leveraging the core scaffold, future work could employ combinatorial chemistry techniques to generate large libraries of derivatives by varying substituents on both the pyrazole and pyridine rings. This would be invaluable for structure-activity relationship (SAR) studies. nih.gov
| Synthetic Strategy | Precursors | Key Features & Future Potential |
| Pyridine Ring Formation | 3-Aminopyrazole, 1,3-Dicarbonyl Compounds | A common method that could be diversified by using a wider range of novel dicarbonyl compounds and eco-friendly catalysts. nih.gov |
| Vilsmeier-Haack Cyclization | Hydrazones (from acetophenones and 2-hydrazinylpyridine) | This reaction produces formylated pyrazoles, offering a functional group handle for further derivatization of the carboxamide moiety. mdpi.com |
| Multi-component Reactions | Simple starting materials | Designing one-pot, multi-component reactions would significantly enhance synthetic efficiency, a key goal for future sustainable chemistry. |
Advanced Characterization Techniques for Dynamic Processes
The structural characterization of novel this compound derivatives will require a suite of advanced analytical methods. While standard techniques like NMR, Mass Spectrometry, and HPLC are essential for confirming purity and basic structure, future research must employ more sophisticated techniques to understand the molecule's dynamic behavior and intermolecular interactions. nih.gov
Key areas for advanced characterization include:
High-Field Nuclear Magnetic Resonance (NMR): Utilizing high-field NMR (600 MHz and above) and multi-dimensional experiments (COSY, HSQC, HMBC, NOESY) will be crucial for unambiguous structural elucidation, especially for complex analogues. nih.gov
Variable Temperature NMR (VT-NMR): The carboxamide group can exhibit restricted rotation, leading to conformational isomers (rotamers). VT-NMR studies would be instrumental in quantifying the energy barriers between these conformers and understanding how temperature and substitution patterns influence the dynamic equilibrium.
Solid-State NMR (ssNMR): For crystalline or poorly soluble derivatives, ssNMR can provide invaluable structural information that is inaccessible through solution-state NMR.
Hirshfeld Surface Analysis: This computational technique, applied to high-resolution X-ray crystallography data, allows for the detailed visualization and quantification of intermolecular interactions within the crystal lattice, such as hydrogen bonds and π-π stacking. mdpi.comnih.gov Future studies could use this to rationally design crystalline materials with specific properties. nih.gov
| Characterization Technique | Information Gained | Future Application |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition. nih.gov | Essential for confirming the identity of newly synthesized derivatives in combinatorial libraries. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of isomers. nih.gov | Method development for chiral HPLC to separate enantiomers of asymmetrically substituted derivatives. |
| X-ray Crystallography | Precise 3D molecular structure and packing in the solid state. nih.govresearchgate.net | Determining the geometry of metal complexes and understanding host-guest interactions. |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts. nih.gov | Guiding the engineering of co-crystals and polymorphs with desired physical properties. |
High-Throughput Screening for Structure-Property Discovery
To efficiently explore the potential applications of this compound derivatives, high-throughput screening (HTS) methodologies are indispensable. chemmethod.com By rapidly testing large libraries of compounds, HTS can accelerate the discovery of molecules with desirable biological or material properties. nih.gov
Future research should focus on:
High-Throughput Virtual Screening (HTVS): Before committing to costly and time-consuming synthesis, HTVS can be used to computationally screen vast virtual libraries of derivatives against biological targets or for specific properties. chemmethod.com This approach has proven effective for identifying pyrazole-based inhibitors and can significantly streamline the discovery process. chemmethod.com
Assay Development: Novel and robust assays need to be developed to screen for a wider range of activities. This includes not only biological assays (e.g., enzyme inhibition, receptor binding) but also assays for material properties like fluorescence, conductivity, or catalytic activity.
Robotics and Automation: Implementing automated liquid handling and plate-reading systems will be key to managing the scale of HTS campaigns, ensuring reproducibility and minimizing human error.
Data Analysis and Machine Learning: HTS generates massive datasets. Future work must leverage machine learning and artificial intelligence algorithms to analyze SAR data, identify complex patterns, and build predictive models that can guide the design of next-generation compounds. chemmethod.com
Integration with Nanomaterials and Surface Science
A significant future direction lies in the integration of this compound with the fields of nanomaterials and surface science. This can lead to hybrid materials with enhanced or entirely new functionalities.
Potential research avenues include:
Functionalized Nanoparticles: The compound or its derivatives could be loaded into or covalently attached to nanoparticles. nih.gov This has been shown to improve the solubility and enhance the activity of other pyrazole derivatives, and this strategy could be explored further using various nanoparticle types (e.g., polymeric, lipid-based, metallic). nih.gov
Self-Assembled Monolayers (SAMs): By introducing appropriate functional groups (e.g., thiols, silanes), derivatives of this compound could be used to form SAMs on surfaces like gold or silica. These functionalized surfaces could be used in sensor applications, as anti-corrosion coatings, or to control surface wettability.
Metal-Organic Frameworks (MOFs): The pyrazole and pyridine nitrogens, along with the carboxamide oxygen, are excellent metal-coordinating sites. The compound could serve as a versatile organic linker for the synthesis of novel MOFs. These materials could be explored for applications in gas storage, separation, and catalysis.
Surface-Enhanced Spectroscopy: Studying the adsorption and reaction of the molecule on metal surfaces using techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) can provide fundamental insights into its surface chemistry, which is crucial for catalytic and sensor development. colorado.edu
Theoretical and Computational Refinements in Predictive Modeling
Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules. nih.gov Future research on this compound will greatly benefit from the application and refinement of theoretical models.
Key areas for computational investigation include:
Molecular Docking and Dynamics: While standard molecular docking is useful for predicting binding poses in biological targets, future studies should employ more advanced molecular dynamics (MD) simulations. nih.govnih.gov MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, revealing key interactions and conformational changes that are missed in static docking models.
Quantum Mechanics (QM) Calculations: Density Functional Theory (DFT) and other QM methods can be used to accurately calculate electronic properties, reaction mechanisms, and spectroscopic signatures (NMR, IR, UV-Vis). This can help in interpreting experimental data and predicting the reactivity of new derivatives.
ADMET Prediction: Advanced computational models for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) will be crucial, particularly if derivatives are explored for pharmaceutical applications. chemmethod.comnih.gov Refining these models for pyrazole-containing structures will improve their predictive accuracy.
QM/MM Simulations: For studying enzymatic reactions or complex binding events, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a balance of accuracy and computational cost. The reactive center can be treated with high-level QM theory while the surrounding protein and solvent are modeled using classical mechanics.
| Computational Method | Purpose | Future Refinement |
| Molecular Docking | Predicts binding orientation of a molecule to a target protein. nih.gov | Incorporation of receptor flexibility and improved scoring functions tailored for pyrazole-pyridine scaffolds. |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. nih.gov | Use of enhanced sampling techniques (e.g., metadynamics) to explore conformational landscapes and binding/unbinding pathways. |
| Density Functional Theory (DFT) | Calculates the electronic structure of molecules. mdpi.com | Application to predict excited-state properties for designing new photophysically active materials. |
| ADMET Prediction | In silico estimation of pharmacokinetic and toxicity profiles. chemmethod.com | Development of larger, more specific training datasets for machine learning models to improve prediction accuracy for this chemical class. |
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 2-Pyrazol-1-ylpyridine-4-carboxamide in laboratory settings?
- Answer : The compound exhibits skin corrosion/irritation (Category 2) and eye damage/irritation (Category 2A). Researchers must use personal protective equipment (PPE), including gloves and safety goggles, and ensure proper ventilation. Storage should be in a cool, dry place away from incompatible materials like strong oxidizers. In case of exposure, immediate rinsing with water is required for skin/eye contact . Purity (>98% via GC) and solubility data (e.g., in organic solvents) should guide solvent selection for experiments .
Q. How can researchers verify the purity and structural integrity of this compound?
- Answer : Analytical techniques such as HPLC (for purity assessment), NMR (¹H/¹³C for structural confirmation), and mass spectrometry (for molecular weight validation) are essential. Physical properties like melting point (e.g., 145–147°C) and spectral data (IR for functional groups) should align with literature values. Discrepancies in purity or spectral peaks may indicate degradation or synthesis byproducts, necessitating column chromatography or recrystallization for purification .
Advanced Research Questions
Q. What methodological strategies are effective in optimizing multi-step synthesis routes for this compound derivatives?
- Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and regioselective amidation are commonly used. For example, describes a two-step reaction using palladium diacetate and tert-butyl XPhos ligand under inert conditions (40–100°C), yielding intermediates for further functionalization. Researchers should monitor reaction progress via TLC/GC-MS and optimize parameters (temperature, solvent polarity) to minimize side reactions. Post-synthesis, acid hydrolysis (HCl/water at 93–96°C) can remove protecting groups .
Q. How can structural modifications of this compound enhance its biological activity, and what analytical approaches validate these changes?
- Answer : Introducing electron-withdrawing groups (e.g., fluoro, chloro) at the pyridine ring or substituting the pyrazole moiety can improve binding affinity to target proteins (e.g., kinase inhibitors). highlights SAR studies on pyrrolidine-2-carboxamide derivatives, where N-acylation increased AT1 receptor affinity. Computational docking (e.g., AutoDock) paired with in vitro assays (e.g., IC₅₀ determination) validates modifications. Stability studies (e.g., plasma incubation) assess metabolic resistance .
Q. How should researchers address contradictory data in pharmacological profiling of this compound analogs?
- Answer : Contradictions may arise from assay variability (e.g., cell-line specificity) or compound solubility. Triangulate data using orthogonal methods:
- Compare IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based).
- Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays.
- Replicate studies under controlled conditions (pH, temperature) to isolate variables. emphasizes iterative analysis and peer debriefing to resolve inconsistencies .
Methodological Guidance for Experimental Design
Q. What in silico and in vitro approaches are recommended for preliminary toxicity screening of this compound derivatives?
- Answer :
- In silico : Use ProTox-II or ADMET Predictor™ to estimate acute toxicity (LD₅₀), hepatotoxicity, and mutagenicity.
- In vitro : Conduct MTT assays on HepG2 cells (liver toxicity) and Ames tests (mutagenicity). notes acute oral toxicity (LD₅₀ > 2000 mg/kg in rats), but species-specific differences require validation .
Q. How can crystallography and spectroscopic methods resolve structural ambiguities in novel this compound complexes?
- Answer : Single-crystal X-ray diffraction confirms bond geometries and intermolecular interactions (e.g., hydrogen bonding). For dynamic studies, variable-temperature NMR or EPR spectroscopy probes conformational changes. FTIR and Raman spectroscopy identify vibrational modes of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
